N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide

Description

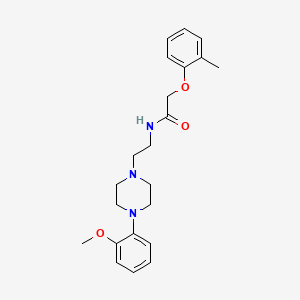

N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic compound featuring a piperazine core substituted with a 2-methoxyphenyl group, linked via an ethyl chain to an acetamide moiety bearing an o-tolyloxy (2-methylphenoxy) group.

Properties

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3/c1-18-7-3-5-9-20(18)28-17-22(26)23-11-12-24-13-15-25(16-14-24)19-8-4-6-10-21(19)27-2/h3-10H,11-17H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJXJKVSSSVMCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptor (α1-AR) . The α1-AR is a class of G-protein-coupled receptors (GPCRs) and is associated with numerous neurodegenerative and psychiatric conditions.

Mode of Action

The compound interacts with the α1-AR, displaying a high affinity for this receptor. The binding affinity of the compound to the α1-AR is in the range of 22 nM to 250 nM. This interaction results in the modulation of the receptor’s activity, which can have various downstream effects.

Biochemical Pathways

The α1-ar is known to play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. Therefore, the compound’s interaction with the α1-AR could potentially affect these physiological processes.

Biological Activity

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide, a compound featuring a piperazine moiety, has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound's structure incorporates a methoxyphenyl group attached to a piperazine ring, which is known for its influence on neuropharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that compounds with similar structures often act as selective serotonin reuptake inhibitors (SSRIs) or exhibit activity on dopamine receptors. Specifically, the piperazine ring is crucial for binding to serotonin and dopamine receptors, potentially enhancing mood and cognitive functions.

1. Antidepressant Effects

Studies have shown that derivatives of piperazine compounds can exhibit antidepressant-like effects in animal models. For instance, compounds structurally related to this compound have demonstrated significant reductions in immobility time in the forced swim test (FST), suggesting potential antidepressant properties.

2. Antitumor Activity

Recent investigations into the antitumor potential of piperazine derivatives reveal promising results. For example, certain analogs have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 15.3 | Apoptosis via Bcl-2 modulation |

| Compound B | A549 | 10.5 | Caspase activation |

3. Anti-inflammatory Properties

Piperazine derivatives are also noted for their anti-inflammatory activities. In vitro studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential therapeutic role in treating inflammatory diseases.

Case Studies

-

Study on Antidepressant Effects :

A study published in the Journal of Medicinal Chemistry evaluated several piperazine derivatives for their antidepressant activity using the FST model. The compound demonstrated a significant decrease in immobility time compared to control groups, indicating its potential as an antidepressant agent. -

Antitumor Activity Investigation :

In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines. Results showed that it effectively inhibited cell proliferation with an IC50 value comparable to established chemotherapeutic agents. -

Anti-inflammatory Study :

Research published in Pharmacology Reports highlighted the anti-inflammatory effects of piperazine derivatives, including our compound of interest, showing reduced levels of inflammatory markers in LPS-stimulated macrophages.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights structural variations and key properties of analogous compounds:

Key Observations:

- Piperazine Substitution : The target compound’s 2-methoxyphenyl group on piperazine (vs. methyl in or sulfonyl in ) may enhance binding to G-protein-coupled receptors (GPCRs) due to methoxy’s electron-donating effects .

- Acetamide Modifications : Replacement of o-tolyloxy with benzothiazole () or chloro () alters electronic properties and biological targets. For example, benzothiazole derivatives exhibit anticancer activity via apoptosis induction .

- Chain Length : Ethyl chains (target compound) vs. butyl () influence flexibility and steric hindrance, affecting receptor docking.

Pharmacological and Functional Comparisons

- Anticancer Activity: The benzothiazole derivative () demonstrated cytotoxicity in vitro, attributed to DNA intercalation or kinase inhibition. In contrast, the azetidinone-containing compound () showed anti-proliferative activity via β-lactam ring reactivity . The target compound’s o-tolyloxy group may favor different mechanisms (e.g., tubulin inhibition).

- Receptor Selectivity : Compounds with 4-phenylpiperazine (e.g., ) often target serotonin receptors (5-HT1A/2A), while 2-methoxyphenylpiperazine derivatives may exhibit dopaminergic affinity .

- Synthetic Accessibility : The target compound’s synthesis (as in ) involves piperazine alkylation and acetamide coupling, similar to but requiring stricter regiocontrol for methoxy placement.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.